

Comparative Spectroscopic Analysis of Norpseudopelletierine and Its Derivatives

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Compound of Interest

Compound Name: Norpseudopelletierine

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic signatures of **Norpseudopelletierine** and its analogues.

This guide provides a detailed comparison of the spectroscopic characteristics of **Norpseudopelletierine** and its derivatives. Due to the limited availability of a broad range of publicly accessible spectroscopic data for numerous **Norpseudopelletierine** derivatives, this guide will focus on the foundational compound, **Norpseudopelletierine**, and its closely related analogue, Pseudopelletierine. The methodologies presented are broadly applicable for the characterization of novel derivatives.

Introduction to Norpseudopelletierine

Norpseudopelletierine is a tropane alkaloid and a key bicyclic intermediate in the synthesis of various pharmacologically active compounds. Its rigid [3.3.1] bicyclic structure presents a unique scaffold for drug design. The spectroscopic analysis of **Norpseudopelletierine** and its derivatives is fundamental for structural elucidation, purity assessment, and understanding structure-activity relationships. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

While specific data for a wide array of **Norpseudopelletierine** derivatives are not readily available in public databases, the following tables provide the known spectroscopic data for

Norpseudopelletierine and its N-methylated counterpart, Pseudopelletierine. These data serve as a baseline for the characterization of new derivatives. Modifications at the nitrogen atom or other positions on the bicyclic ring will induce predictable shifts in the spectroscopic signals.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Proton	Norpseudopelletierine (Predicted)	Pseudopelletierine[1][2]
H-1, H-5	~3.0 - 3.2	3.15
H-2 α , H-4 α	~2.5 - 2.7	2.75
H-2 β , H-4 β	~2.0 - 2.2	2.15
H-6 α , H-8 α	~1.8 - 2.0	1.95
H-6 β , H-8 β	~1.5 - 1.7	1.65
H-7 α , H-7 β	~1.9 - 2.1	2.05
N-H	Variable (broad)	-
N-CH ₃	-	2.35

Note: Predicted values for **Norpseudopelletierine** are based on the known spectrum of Pseudopelletierine and general principles of NMR spectroscopy. The absence of the N-methyl group is expected to cause slight upfield shifts for adjacent protons.

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Carbon	Norpseudopelletierine (Predicted)	Pseudopelletierine[1][2]
C=O	~215	215.8
C-1, C-5	~58	60.2
C-2, C-4	~48	50.1
C-6, C-8	~28	28.5
C-7	~38	38.9
N-CH ₃	-	36.8

Note: Predicted values for **Norpseudopelletierine** are based on the known spectrum of Pseudopelletierine. The primary difference will be the absence of the N-methyl signal.

Table 3: IR Spectroscopic Data (cm⁻¹)

Functional Group	Norpseudopelletierine (Expected)	Pseudopelletierine (Typical)
N-H Stretch	~3300-3500 (broad)	-
C-H Stretch (alkane)	2850-2960	2850-2960
C=O Stretch (ketone)	~1710	~1710
C-N Stretch	~1100-1200	~1100-1200

Table 4: Mass Spectrometry Data (m/z)

Ion	Norpseudopelletierine	Pseudopelletierine
[M] ⁺	139	153
Key Fragments	96, 82, 68, 55, 42	110, 96, 82, 68, 57, 42

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **Norpseudopelletierine** derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Spectral width: 0-220 ppm.
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

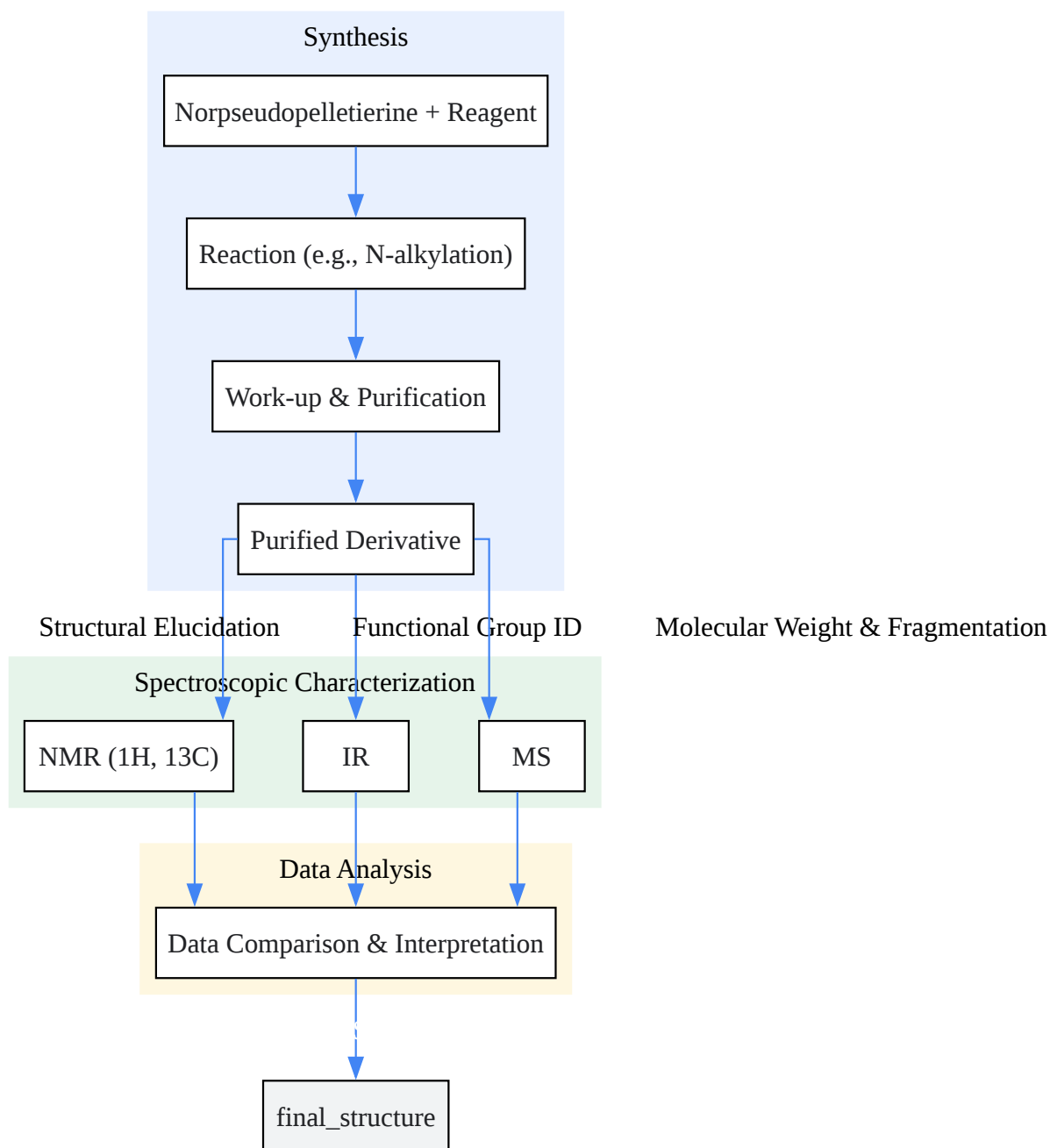
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.
- Ionization:
 - Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Typically performed at 70 eV.
 - Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight of polar and thermally labile molecules.

- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance against m/z . The molecular ion peak ($[M]^+$ or $[M+H]^+$) confirms the molecular weight, while the fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a **Norpseudopelletierine** derivative.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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